Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate
Description
Properties
CAS No. |
918442-16-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1 |
InChI Key |
IQKJQHIVTPKEAL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O |
Canonical SMILES |
CC(C)C(CC(=O)CC(=O)OC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Lactone Intermediate
One effective method involves the synthesis of a lactone intermediate, which is subsequently hydrolyzed to yield the desired compound:
Step 1: Formation of Lactone
- A hydroxyphenylamino derivative is reacted with an optically active amino acid in the presence of an acid catalyst to form a lactone.
- The protecting group on the amino acid is typically removed via hydrogenation.
Step 2: Hydrolysis
- The lactone is hydrolyzed using aqueous sodium hydroxide to yield Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate.
Oxidation Route
Another method involves the oxidation of a precursor compound:
Step 1: Precursor Preparation
- Starting from xanthorrizol or similar compounds, acetylation is performed to introduce acyl groups.
Step 2: Oxidation
- The acetylated compound undergoes oxidation using potassium permanganate in a solvent mixture (e.g., glacial acetic acid and water) at low temperatures (0–5 °C).
Step 3: Purification
- The product is extracted with dichloromethane and purified through column chromatography.
This method has been reported to yield moderate amounts (approximately 51.9%) of the target compound, confirming its viability for industrial applications.
Asymmetric Synthesis
The asymmetric synthesis route utilizes chiral catalysts to achieve high enantiomeric purity:
Step 1: Formation of β-Ketoester
- A β-ketoester is formed by condensing an amine with an acylating agent in the presence of a catalyst such as N,N'-carbonyldiimidazole.
Step 2: Hydrogenation
- The β-ketoester undergoes asymmetric hydrogenation using chiral ruthenium catalysts, yielding the desired enantiomer in high yield (up to 83%).
This method is particularly advantageous for synthesizing enantiomerically pure compounds, essential in pharmaceutical applications.
- Data Table: Summary of Preparation Methods
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Lactone Intermediate | Lactone formation → Hydrolysis | High | Effective for stereochemistry |
| Oxidation Route | Precursor preparation → Oxidation → Purification | Moderate (51.9) | Simple procedure |
| Asymmetric Synthesis | β-Ketoester formation → Asymmetric hydrogenation | High (83) | High enantiomeric purity achieved |
The preparation of this compound can be accomplished through various methods, each with its advantages and challenges. The choice of method may depend on factors such as desired yield, purity requirements, and available starting materials. Continued research into these preparation methods will enhance their efficiency and applicability in pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.
Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has been investigated for its potential therapeutic properties. Its structural features allow it to act as a precursor for various bioactive compounds.
Case Study: Antidiabetic Activity
Research has shown that derivatives of this compound exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. In vitro studies demonstrated that modifications of the hydroxy group can lead to increased biological activity, making it a candidate for further drug development .
Synthetic Organic Chemistry
This compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various reactions such as Michael addition and enolate formation makes it versatile in synthetic pathways.
Example Reaction: Michael Addition
The compound can participate in Michael addition reactions, where it acts as a nucleophile. This reaction has been utilized to create complex structures with high stereoselectivity, facilitating the synthesis of pharmaceutical intermediates .
Agricultural Chemistry
This compound is being explored for its potential use as a plant growth regulator. Research indicates that compounds with similar structures can influence plant growth and development by modulating hormone levels.
Research Findings: Growth Regulation
Studies have indicated that application of this compound can enhance root development and increase resistance to environmental stressors in crops, suggesting its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a. Methyl 5-hydroxy-3-oxohexanoate
- Structure: Differs by a shorter carbon chain (hexanoate vs. heptanoate) and lacks the 6-methyl group.
- Hydrogen-bonding patterns may differ due to altered chain length .
b. Ethyl (5S)-5-hydroxy-3-oxoheptanoate
- Structure : Enantiomeric at C5 (S-configuration) with an ethyl ester group instead of isopropyl.
- Properties : Stereochemical inversion impacts biological activity (e.g., enzyme binding). The ethyl ester may lower solubility compared to the bulkier isopropyl group .
c. (R)-alpha-Phellandrene
- Structure: Cyclic monoterpene (C10H16) with a cyclohexa-1,3-diene ring and isopropyl substituent .
- Properties: While structurally distinct (cyclic vs. linear), both compounds share chiral centers and branched alkyl groups. (R)-alpha-Phellandrene’s volatility contrasts with the polar, non-volatile nature of the target ester due to its hydroxy and ketone groups.
Physicochemical and Crystallographic Comparisons
Table 1: Key Properties of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen-Bonding Sites | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C11H18O4 | 214.26 | 2 (OH, ketone) | ~120–125* |
| Methyl 5-hydroxy-3-oxohexanoate | C7H10O4 | 158.15 | 2 | ~90–95* |
| Ethyl (5S)-5-hydroxy-3-oxoheptanoate | C9H16O4 | 188.22 | 2 | ~100–105* |
| (R)-alpha-Phellandrene | C10H16 | 136.24 | 0 | -30 |
*Predicted values based on functional group contributions.
Key Observations:
- Hydrogen Bonding : The β-keto ester group in the target compound facilitates intramolecular H-bonding (e.g., between OH and ketone), stabilizing its conformation. This is critical in crystallization, as seen in similar systems analyzed via SHELX and graph set theory .
- Chirality : The 5R configuration may influence optical rotation and interactions in chiral environments, distinguishing it from the S-enantiomer .
Biological Activity
Introduction
Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate, also known as heptanoic acid, 5-hydroxy-6-methyl-3-oxo-, 1-methylethyl ester, is a compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H20O4
- Molecular Weight : 216.2741 g/mol
- CAS Number : 918442-16-7
- Density : 0.994 g/mL at 20ºC
- Boiling Point : 206ºC at 760 mmHg
- Flash Point : 79.6ºC
Biological Activity
1. Pharmacological Properties
This compound exhibits various pharmacological activities:
- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells and may play a role in preventing chronic diseases associated with oxidative damage .
- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus potentially benefiting conditions like arthritis and other inflammatory disorders .
2. Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This inhibition could lead to therapeutic applications in managing hyperlipidemia .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at the University of Groningen evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a natural antioxidant agent.
| Assay Type | Control ROS Level | Treated ROS Level | % Reduction |
|---|---|---|---|
| DPPH Assay | 100 µM | 30 µM | 70% |
| ABTS Assay | 200 µM | 50 µM | 75% |
Case Study 2: Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced paw swelling and joint inflammation compared to the control group.
| Treatment Group | Paw Swelling (mm) | Joint Inflammation Score |
|---|---|---|
| Control | 10.0 | 8 |
| Treated | 4.0 | 2 |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration at the C5 hydroxy group in Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate be experimentally validated?
- Methodological Answer : Use X-ray crystallography with software like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve the absolute configuration. Ensure high-resolution data collection (e.g., synchrotron radiation) and validate the refinement using R-factor convergence and residual density maps. Compare the Flack parameter to confirm the (5R) designation . For chiral auxiliaries or derivatives, employ Mosher ester analysis via H NMR to corroborate stereochemistry .
Q. What synthetic strategies are effective for introducing the 3-oxoheptanoate backbone while preserving the (5R)-hydroxy configuration?
- Methodological Answer : Opt for asymmetric catalysis or enzymatic methods to control stereochemistry. For example, use ketoreductases with NADPH cofactors to reduce a 3-keto intermediate selectively to the (5R)-hydroxy form. Alternatively, employ Evans oxazolidinone auxiliaries in a Mukaiyama aldol reaction to establish the stereocenter, followed by deprotection and esterification with propan-2-yl groups .
Q. How can impurities or diastereomers arising during synthesis be quantified?
- Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and UV detection at 210 nm. Optimize the mobile phase (e.g., hexane:isopropanol gradients) to resolve stereoisomers. Validate using spiked standards and mass spectrometry (LC-MS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How do conflicting NMR and X-ray data regarding hydrogen-bonding networks in the crystalline form impact structural interpretation?
- Methodological Answer : Perform graph set analysis (as per Etter’s rules) on X-ray data to identify hydrogen-bonding motifs (e.g., , , , or patterns). Cross-validate with H-H NOESY NMR to detect through-space correlations. If discrepancies persist (e.g., intramolecular vs. intermolecular H-bonds), use density functional theory (DFT) calculations (e.g., Gaussian 16) to model preferred conformers in solution vs. solid state .
Q. What computational methods are suitable for predicting the compound’s reactivity in protic solvents, given its 3-oxo and hydroxy groups?
- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study solvation effects. Use quantum mechanical calculations (e.g., COSMO-RS) to predict tautomeric equilibria or keto-enol shifts. Validate experimentally via C NMR titration in DO/CDOD mixtures to track chemical shift changes .
Q. How can crystallographic twinning or disorder in the methyl groups (C6) be resolved during structure refinement?
- Methodological Answer : In SHELXL, apply the TWIN/BASF commands to model twinning ratios. For disordered methyl groups, split the occupancy using PART instructions and constrain thermal parameters (ISOR/DFIX). Validate using the R and completeness metrics. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental optical rotation values for the (5R)-enantiomer?
- Methodological Answer : Re-evaluate the conformational ensemble using conformational search tools (e.g., MacroModel) to identify low-energy conformers. Calculate Boltzmann-weighted optical rotations (OR) via time-dependent DFT (TDDFT) at the B3LYP/6-311+G(d,p) level. Experimental OR measurements must use rigorously dried samples and standardized concentrations to exclude solvent/impurity effects .
Q. Why do DSC thermograms show multiple melting events inconsistent with purity assays?
- Methodological Answer : Perform variable-temperature XRD to detect polymorphic transitions. Use modulated DSC (mDSC) to separate reversible (heat capacity) and non-reversible (kinetic) events. Cross-correlate with hot-stage microscopy to visualize phase changes. If impurities are ruled out (via LC-MS), the compound may exhibit enantiotropic or monotropic polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
